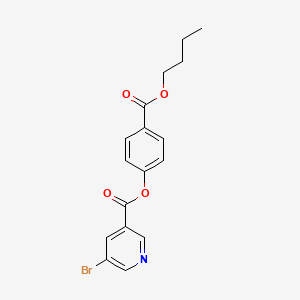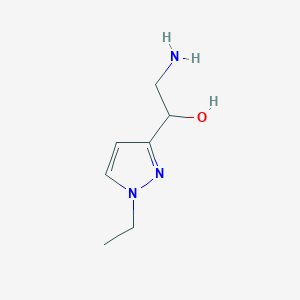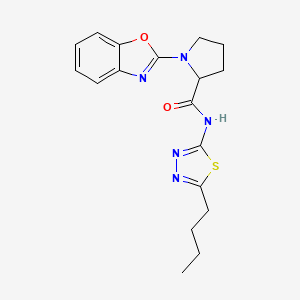
4-(Butoxycarbonyl)phenyl 5-bromonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butoxycarbonyl)phenyl 5-bromonicotinate is an organic compound that belongs to the class of phenylboronic acid derivatives. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate typically involves the esterification of 4-hydroxybenzoic acid with butyl chloroformate, followed by bromination of the resulting ester. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Butoxycarbonyl)phenyl 5-bromonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-(Butoxycarbonyl)phenyl 5-bromonicotinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
4-Formylphenylboronic Acid: Used in similar coupling reactions but has different reactivity due to the formyl group.
4-(N-Boc-amino)phenylboronic Acid: Another derivative with applications in organic synthesis.
Uniqueness: 4-(Butoxycarbonyl)phenyl 5-bromonicotinate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its butoxycarbonyl group offers protection during synthesis, making it a valuable intermediate in complex organic syntheses .
Eigenschaften
IUPAC Name |
(4-butoxycarbonylphenyl) 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-3-8-22-16(20)12-4-6-15(7-5-12)23-17(21)13-9-14(18)11-19-10-13/h4-7,9-11H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMHSGWVWPKHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2755953.png)




![2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2755961.png)


![3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2755968.png)
![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)
![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)
![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)
